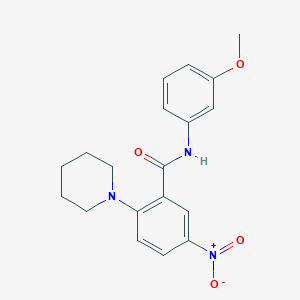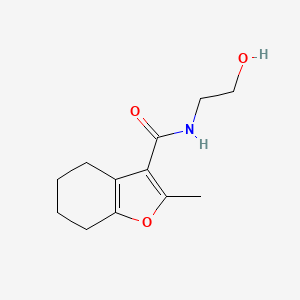![molecular formula C22H25NO2S B4070640 N-[4-(1-adamantyl)phenyl]benzenesulfonamide](/img/structure/B4070640.png)
N-[4-(1-adamantyl)phenyl]benzenesulfonamide
Descripción general
Descripción
N-[4-(1-adamantyl)phenyl]benzenesulfonamide, commonly known as ADAMTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADAMTS is a sulfonamide derivative of adamantane, a polycyclic hydrocarbon that is widely used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of ADAMTS is complex and involves multiple signaling pathways. One of the primary mechanisms of action is the inhibition of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. ADAMTS inhibits angiogenesis by targeting various growth factors and receptors involved in the process. Additionally, ADAMTS has been shown to modulate the immune response by regulating the activity of immune cells and cytokines.
Biochemical and Physiological Effects
ADAMTS has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that ADAMTS inhibits the proliferation and migration of cancer cells, induces apoptosis, and modulates the expression of various genes involved in cancer progression. In vivo studies have shown that ADAMTS inhibits tumor growth and metastasis, reduces inflammation, and modulates the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ADAMTS for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, ADAMTS is readily available in large quantities, making it a cost-effective reagent for scientific research. However, one of the limitations of ADAMTS is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on ADAMTS. One area of research is the development of novel ADAMTS derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanisms of action of ADAMTS and its potential applications in the treatment of various diseases. Finally, the development of ADAMTS-based diagnostic and therapeutic tools is an exciting area of research that has the potential to revolutionize the field of medicine.
Aplicaciones Científicas De Investigación
ADAMTS has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the treatment of cancer. ADAMTS has been shown to inhibit tumor growth and metastasis by targeting various signaling pathways involved in cancer progression. Additionally, ADAMTS has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-[4-(1-adamantyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2S/c24-26(25,21-4-2-1-3-5-21)23-20-8-6-19(7-9-20)22-13-16-10-17(14-22)12-18(11-16)15-22/h1-9,16-18,23H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCELTOKSAMVDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(3-chloro-4-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4070563.png)
![1-phenyl-3-[(1-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4070566.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B4070585.png)

![2-{[2-(ethylsulfonyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4070603.png)
![2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B4070605.png)
![4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4070610.png)
![2-({[4-(benzoylamino)-3-methylphenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4070619.png)
![3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4070629.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B4070648.png)

![6-amino-8-(3-nitrophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4070660.png)